2-(4-Butoxy-3-chlorophenyl)acetic acid
Description
2-(4-Butoxy-3-chlorophenyl)acetic acid is a substituted phenylacetic acid derivative featuring a butoxy group at the para position and a chlorine atom at the meta position on the aromatic ring. For instance, a related acetamide derivative, 4-butoxy-3-chlorophenylacetamide (CAS 20781-67-3, C₁₂H₁₆ClNO₂), is noted in , suggesting applications in pharmaceutical or agrochemical research . The butoxy group introduces significant lipophilicity, which may enhance membrane permeability compared to shorter alkoxy chains (e.g., methoxy).
Properties
CAS No. |
15560-51-7 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.7 g/mol |
IUPAC Name |
2-(4-butoxy-3-chlorophenyl)acetic acid |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
LXZKVRZDXPACMC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Other CAS No. |
15560-51-7 |
Synonyms |
4-Butoxy-3-chlorobenzeneacetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
2-(2-Methoxyphenyl)acetic Acid (C₉H₁₀O₃)
- Structure : Methoxy group at the ortho position.
- Crystallography : Forms carboxylate dimers via O—H⋯O hydrogen bonds (R₂²(8) motif) with a dihedral angle of 78.15° between the phenyl ring and acetic acid moiety .
- Electronic Effects : The electron-donating methoxy group reduces acetic acid acidity compared to electron-withdrawing substituents.
2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃)
- Structure : Bromine (electron-withdrawing) at meta and methoxy (electron-donating) at para.
- Synthesis : Synthesized via regioselective bromination of 4-methoxyphenylacetic acid .
- Applications : Key intermediate in natural product synthesis (e.g., Combretastatin A-4) due to its stability and crystallinity .
- C—C—C Angles : 121.5° at bromine-substituted carbon, indicating strong electron-withdrawing effects .
2-(2-(4-Chlorophenoxy)phenyl)acetic Acid (CAS 25563-04-6)
- Structure: Phenoxy ether linkage introduces conformational flexibility.
- Properties: Enhanced solubility in polar solvents compared to non-ether analogs. Potential applications in drug design due to improved bioavailability .
2-[(4-Chlorophenyl)thio]acetic Acid (CAS 3405-88-7)
- Structure : Thioether group replaces oxygen in ethers.
Structural and Functional Group Comparisons
Impact of Substituent Position and Size
- Butoxy vs. Methoxy : The butoxy group in this compound increases steric hindrance and lipophilicity compared to smaller alkoxy groups. This may slow metabolic degradation but reduce aqueous solubility.
- Chlorine vs. Bromine : Chlorine (smaller, less polarizable) vs. bromine (larger, more polarizable) affects electronic effects and van der Waals interactions. Bromine’s stronger electron-withdrawing nature enhances acidity .
- Ortho vs.
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